molecular formula C18H17N3O3 B2774866 3-ethoxy-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide CAS No. 874129-41-6

3-ethoxy-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide

Cat. No. B2774866
CAS RN: 874129-41-6
M. Wt: 323.352
InChI Key: IHYAZMHRJLAALD-UHFFFAOYSA-N
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Description

3-ethoxy-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Synthesis and Characterization

Studies have demonstrated innovative approaches to synthesizing and characterizing derivatives of 1,2,4-oxadiazole, a core component of the compound . For instance, the rearrangement of N-(1,2,4-oxadiazol-3-yl)β-enamino ketones into 2-acylamino-imidazolyl derivatives showcases a novel mononuclear heterocyclic rearrangement involving a nucleophilic carbon, indicating potential utility in creating new molecular structures with significant applications (Ruccia, Vivona, & Cusmano, 1974). Furthermore, the synthesis of heterocycles from N-benzoylthioamides and dinucleophilic reagents, yielding ethoxyheterocycles, provides insights into the compound's flexibility in forming diverse heterocyclic structures (Whitfield & Papadopoulos, 1981).

Biological Activities

Extensive research has explored the biological activities of 1,2,4-oxadiazole derivatives. One study highlighted the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). Another study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed significant nematocidal activity, presenting these compounds as potential lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-23-15-6-4-5-14(11-15)18(22)19-17-16(20-24-21-17)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYAZMHRJLAALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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